![molecular formula C20H16FN5OS B2519741 N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-09-5](/img/structure/B2519741.png)
N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16FN5OS and its molecular weight is 393.44. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
This compound has been studied for its anti-corrosion characteristics . Specifically, it has been used as a corrosion inhibitor for carbon steel in a 1-M HCl medium . The performance of inhibition improved with the amount of the compound but reduced somewhat with temperature .
Biological Activities
Triazole compounds, which this compound is a part of, are known for their versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
Antimicrobial Properties
Triazole nucleus is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Antifungal Applications
Azoles, which include triazoles, are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
Cytotoxic Effects
Some compounds bearing the 2,4-diflouro group at the phenyl moiety have demonstrated adequate cytotoxic effect .
Synthesis of Hybrid Molecules
Improvement in hybrid molecules in the design of new entities by substituting different pharmacophores in one structure that lead to compounds with increased antimicrobial action .
Mechanism of Action
Target of Action
N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
It is known that triazole compounds can interact with various enzymes and receptors in the biological system . For instance, some triazole derivatives are known to inhibit the growth of cells by interacting with certain proteins .
Biochemical Pathways
Triazole compounds are known to show diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the ability to form hydrogen bonds can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It is known that triazole compounds can have a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of triazole compounds can be influenced by various factors, including the presence of different substituents around the core scaffold .
properties
IUPAC Name |
N-benzyl-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c21-16-8-6-15(7-9-16)20-24-23-17-10-11-19(25-26(17)20)28-13-18(27)22-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHVQUXSRWDHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide |
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